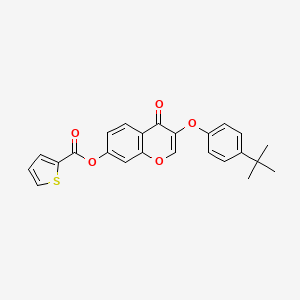![molecular formula C19H20N2O5S B11636170 Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)
Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、ベンゾジオキソール環、シアノ基、テトラヒドロピリジン環を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートの合成は、通常、複数段階の有機反応を伴います。一般的な方法としては、ベンゾジオキソール環の形成から始まり、続いてシアノ基とテトラヒドロピリジン基を導入します。最後のステップでは、スルファニル基を、酸性または塩基性条件下でブチルアセテートとエステル化します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、シアノ基をアミンまたはその他の官能基に変換するために使用できます。
置換: 求核置換反応は、ベンゾジオキソール環またはテトラヒドロピリジン環で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は、通常、選択的かつ効率的な変換を確保するために、制御された温度とpHを伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性があり、一方、還元はアミンまたはアルコールを生じることがあります。
科学研究への応用
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用やタンパク質結合を研究するための候補になります。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ベンゾジオキソール環はπ-π相互作用に関与する可能性があり、シアノ基とスルファニル基は水素結合を形成するか、金属イオンと配位することができます。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 2-(1,3-ベンゾジオキソール-5-イル)-5-[(3-フルオロ-4-メトキシベンジル)スルファニル]-1,3,4-オキサジアゾール
- 1-ベンゾ[1,3]ジオキソール-5-イル-3-N-縮合ヘテロアリールインドール
独自性
ブチル {[4-(1,3-ベンゾジオキソール-5-イル)-3-シアノ-6-オキソ-1,4,5,6-テトラヒドロピリジン-2-イル]スルファニル}アセテートは、その官能基と構造モチーフの組み合わせによりユニークです。ベンゾジオキソール環、シアノ基、テトラヒドロピリジン環を単一の分子内に持つことで、さまざまな化学修飾と応用のための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups and structural motifs. The presence of the benzodioxole ring, cyano group, and tetrahydropyridine ring in a single molecule provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C19H20N2O5S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
butyl 2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H20N2O5S/c1-2-3-6-24-18(23)10-27-19-14(9-20)13(8-17(22)21-19)12-4-5-15-16(7-12)26-11-25-15/h4-5,7,13H,2-3,6,8,10-11H2,1H3,(H,21,22) |
InChIキー |
PWGCYZQOYHYJEN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC3=C(C=C2)OCO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

